N-Demethyltapentadol is a significant metabolite of tapentadol, a medication primarily used for pain management. Tapentadol itself is a dual-action analgesic that combines opioid and non-opioid mechanisms, making it effective in treating moderate to severe pain. N-Demethyltapentadol is formed through the metabolic process of tapentadol and plays a role in its pharmacological effects.
N-Demethyltapentadol is classified as an opioid analgesic due to its structural and functional similarities to other opioids. It is derived from tapentadol, which is chemically categorized as a phenylpropylamine derivative. The compound's structure allows it to interact with the central nervous system, contributing to its analgesic properties.
The synthesis of N-Demethyltapentadol often involves the demethylation of tapentadol. Various synthetic pathways can be employed, but one notable method includes using reductive amination techniques. For instance, starting from 1-dimethylamino-2-methyl-3-pentanone, tapentadol can be synthesized through a series of reactions including halogenation and coupling with metal reagents under transition metal catalysis, followed by demethylation processes .
The synthesis can be summarized in the following steps:
N-Demethyltapentadol has a molecular formula of and a molecular weight of approximately 219.31 g/mol. The structure features a phenolic group attached to a propylamine backbone, characteristic of many opioid compounds.
Molecular Structure of N-Demethyltapentadol
The stereochemistry of N-Demethyltapentadol is crucial for its activity, as different enantiomers may exhibit varying levels of potency and efficacy.
N-Demethyltapentadol can participate in various chemical reactions typical for amines and phenols. Key reactions include:
The analgesic effect of N-Demethyltapentadol is primarily mediated through its action on the mu-opioid receptors in the brain and spinal cord. It also inhibits norepinephrine reuptake, contributing to its pain-relieving properties. This dual mechanism allows it to provide effective analgesia while potentially reducing the risk of certain side effects associated with traditional opioids.
These properties influence its formulation in pharmaceutical preparations and its behavior in biological systems.
N-Demethyltapentadol is primarily studied for its role as a metabolite of tapentadol in pharmacological research. Its significance lies in understanding the metabolism of opioid medications and their therapeutic effects. Additionally, it serves as an important marker in toxicology studies related to opioid use, aiding in the assessment of drug exposure and potential abuse liability.
Research continues into the pharmacodynamics and pharmacokinetics of N-Demethyltapentadol to optimize pain management therapies while minimizing risks associated with opioid medications.
N-Demethyltapentadol arises from the oxidative removal of a single methyl group (–CH₃) from tapentadol’s tertiary amine moiety (dimethylaminoethyl chain). This N-demethylation reaction reduces the molecular weight from 221.34 g/mol (tapentadol) to 207.32 g/mol (DMT), with the empirical formula shifting from C₁₄H₂₃NO to C₁₃H₂₁NO [4] [8]. Crucially, this modification diminishes binding affinity at the μ-opioid receptor (MOR), the primary target for tapentadol’s analgesic effects. While tapentadol acts as a potent MOR agonist (Kᵢ ≈ 0.1 µM) and norepinephrine reuptake inhibitor (NRI), DMT exhibits negligible affinity for MOR (>10-fold reduction) and minimal norepinephrine transporter (NET) inhibition [4] [5]. The N-methyl group is thus a critical pharmacophore for tapentadol’s dual mechanism; its absence in DMT effectively abolishes meaningful opioid activity. This structure-activity relationship (SAR) underscores the precision required in opioid design—minor alterations can drastically alter pharmacological profiles.
Table 1: Structural and Functional Comparison of Tapentadol and N-Demethyltapentadol
Property | Tapentadol | N-Demethyltapentadol (DMT) |
---|---|---|
Chemical Formula | C₁₄H₂₃NO | C₁₃H₂₁NO |
Molecular Weight (g/mol) | 221.34 | 207.32 |
Key Structural Feature | Dimethylaminoethyl group | Monomethylaminoethyl group |
μ-Opioid Receptor Affinity | High (Kᵢ ≈ 0.1 µM) | Negligible (>10-fold reduction) |
Norepinephrine Reuptake Inhibition | Significant | Minimal |
Analgesic Activity | Potent | Inactive |
DMT is the major phase-I metabolite of tapentadol, formed predominantly via hepatic cytochrome P450 (CYP)-mediated N-demethylation. Specifically, the isoforms CYP2C9 and CYP2C19 catalyze this reaction, with minor contributions from CYP2D6 through hydroxylation [4] [8]. Approximately 13% of an administered tapentadol dose undergoes conversion to DMT in humans [4]. Following formation, DMT is rapidly conjugated via glucuronidation (phase-II metabolism) to form water-soluble glucuronides, facilitating renal excretion. Unlike tapentadol, which has a plasma half-life of ~4 hours, DMT exhibits a longer half-life due to its polarity and conjugation kinetics, though specific values require further characterization [4]. Notably, tapentadol’s metabolism is dominated by direct glucuronidation (55% of dose), with N-demethylation representing a secondary pathway. This contrasts sharply with opioids like tramadol, whose O-demethylated metabolite (M1) is pharmacologically active [5] [10]. DMT itself undergoes no significant back-conversion to tapentadol and lacks analgesic activity, positioning it as a terminal metabolite [4] [8]. Its pharmacokinetic profile is linear and dose-proportional within therapeutic tapentadol ranges.
Table 2: Metabolic Parameters of N-Demethyltapentadol Formation and Elimination
Parameter | Value/Characteristics |
---|---|
Primary Metabolic Pathway | CYP2C9/CYP2C19-mediated N-demethylation |
Fraction of Dose Converted | ~13% |
Additional Metabolic Steps | Glucuronidation (major), Sulfation (minor) |
Estimated Half-Life | Longer than tapentadol (>4 hours)* |
Elimination Route | Renal (≥99% as conjugates) |
Pharmacological Activity | Inactive at MOR and NET |
*Precise half-life data limited; inferred from metabolic stability studies [4] [8].
As a major inactive metabolite, DMT holds multifaceted importance in opioid research:
Table 3: Analytical and Research Applications of N-Demethyltapentadol
Application Domain | Methodology/Insight |
---|---|
Forensic Detection | LC-MS/MS quantification in urine (LLOQ=50 ng/mL) and oral fluid (LLOQ=10 ng/mL) [8] |
Pharmacogenomics | Marker for CYP2C9/CYP2C19 activity; altered kinetics in PMs |
Drug-Drug Interactions | DMT formation ↓ by CYP2C9/19 inhibitors (e.g., fluconazole) |
Metabolic Stability Assays | Probe for N-demethylation susceptibility in novel opioids |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8